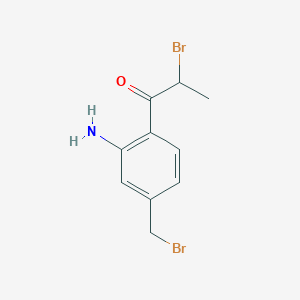
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of naphthalene, characterized by the presence of an ethoxy group and an oxazoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and ethoxyamine.
Formation of Intermediate: Naphthalene undergoes a reaction with ethoxyamine to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization in the presence of a suitable catalyst to form the oxazoline ring.
Final Product: The final product, 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-, is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalenemethylamines.
科学研究应用
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
1-Naphthalenemethylamine: A simpler derivative of naphthalene without the ethoxy and oxazoline groups.
4-Ethoxynaphthalene: Contains the ethoxy group but lacks the amine and oxazoline functionalities.
2-Oxazoline Derivatives: Compounds with similar oxazoline rings but different substituents.
Uniqueness: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
101931-27-5 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18) |
InChI 键 |
CNSBNGUYZXNOFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
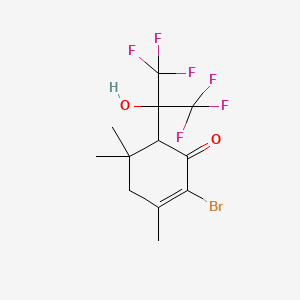


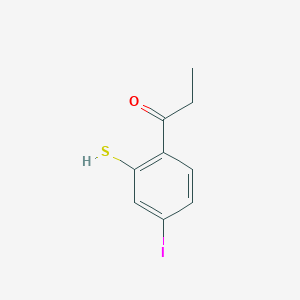
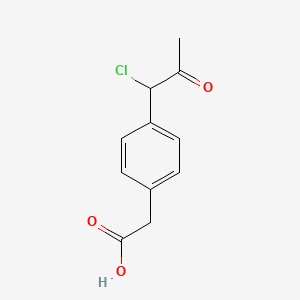
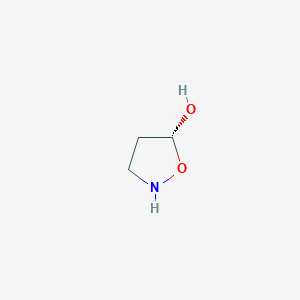
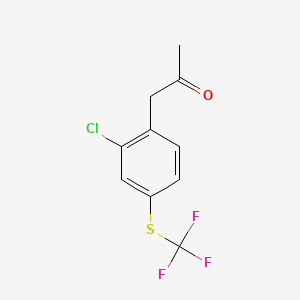
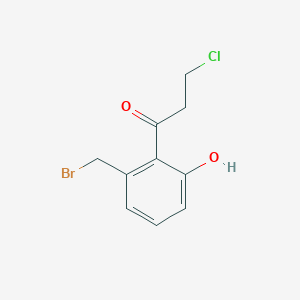

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)

